2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol is a complex organic compound with the molecular formula C6H8ClN5O3 This compound is characterized by the presence of a pyrazine ring substituted with amino, chloro, and nitro groups, as well as a methylaminoethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol typically involves multi-step organic reactions One common method includes the nitration of a pyrazine derivative followed by chlorination and subsequent amination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-nitropyridine
- 2-Chloro-5-nitropyridine-3-carbonitrile
- 2-Bromo-5-chloro-3-nitropyridine
Uniqueness
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol is unique due to its specific substitution pattern on the pyrazine ring and the presence of a methylaminoethanol side chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C7H10ClN5O3 |
---|---|
Molecular Weight |
247.64 g/mol |
IUPAC Name |
2-[(6-amino-3-chloro-5-nitropyrazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C7H10ClN5O3/c1-12(2-3-14)6-4(8)10-7(13(15)16)5(9)11-6/h14H,2-3H2,1H3,(H2,9,11) |
InChI Key |
NFZVFTHQLHODPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.